molecular formula C7H5NO2 B1279610 1,3-Benzoxazol-6-ol CAS No. 106050-81-1

1,3-Benzoxazol-6-ol

Cat. No. B1279610
M. Wt: 135.12 g/mol
InChI Key: SAHAKBXWZLDNAA-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-6-ol is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The specific compound 1,3-Benzoxazol-6-ol has been studied for its potential applications in various fields, including medicinal chemistry and materials science due to its interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the benzoxazol-2-yl- substituent can act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This substituent can be introduced by oxidative coupling or by an SNAr reaction and removed by hydroxide or hydride reduction . Additionally, the synthesis of 1,3-benzoxazole derivatives from a versatile intermediate with different substituents on the benzene ring has been demonstrated, showing the adaptability of the benzoxazole scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques such as NMR and MS, as well as single crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can help in confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in a range of chemical reactions. For example, they can be used as scaffolds for the synthesis of antifungal agents, such as 1,3-benzoxazole-4-carbonitrile, which has shown moderate growth inhibition against Candida species . Additionally, benzoxazole compounds can be functionalized to create novel derivatives with potential antimicrobial activities, as seen in the synthesis of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as their photophysical properties, can be studied to understand their potential applications. For instance, fluorescent benzoxazole derivatives have been synthesized, which absorb and emit light within specific wavelengths, indicating their potential use in optical materials . The antioxidant activity of benzoxazole compounds, such as 2-methyl-1,3-benzoxazol-6-ol, has been investigated, revealing their capability to inhibit radical chain oxidation of organic compounds .

Scientific Research Applications

Antioxidant Activity

1,3-Benzoxazol-6-ol derivatives, such as 2-methyl-1,3-benzoxazol-6-ol, have been studied for their antioxidant effects in the radical chain oxidation of organic compounds with molecular oxygen. The antiradical activity and the relation between antioxidant activity and electronic structure parameters have been explored (Khizhan et al., 2011).

Photophysical Properties and Antimicrobial Activity

Novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives synthesized from 1,3-Benzoxazol-6-ol intermediates have shown significant antimicrobial activity against various bacterial and fungal strains. Their absorption and emission properties are also noteworthy (Phatangare et al., 2013).

Crystallography and DFT Studies

Crystal structures of biologically active benzoxazole derivatives, including those derived from 1,3-Benzoxazol-6-ol, have been determined using X-ray single crystal diffraction. These studies also involve density functional theory (DFT) calculations to analyze molecular geometry and chemical reactivity (Glamočlija et al., 2020).

Synthesis and Antimicrobial Activities

Derivatives of 1,3-Benzoxazol-6-ol, such as 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones, have been synthesized and shown to possess biological activity against Gram-positive bacteria, notably against opportunistic pathogens like Micrococcus luteus (Łączkowski et al., 2014).

Antitumor Activities

1,3-Benzoxazol-6-ol derivatives, particularly those synthesized from Thymoquinone, have demonstrated antibacterial, antifungal, and antitumor activities. Some derivatives exhibited potent antitumor activities, suggesting their potential in cancer therapy (Glamočlija et al., 2018).

Bio-imaging Applications

Benzoxazole-based compounds derived from 1,3-Benzoxazol-6-ol have shown promise in bio-imaging applications. These compounds exhibit excellent water solubility, good penetrability in living cells, and can be localized in the cytoplasm in one- and two-photon cell imaging (Liu et al., 2017).

Quorum Sensing Inhibitory Activities

1,3-Benzoxazol-2(3H)-one derivatives, related to 1,3-Benzoxazol-6-ol, have been identified as quorum sensing inhibitors (QSIs). These compounds have shown potential in inhibiting virulence factors in pathogens, suggesting a new avenue for antimicrobial therapy (Miandji et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 1,3-Benzoxazol-6-ol are not available, research on benzoxazole derivatives, including 1,3-Benzoxazol-6-ol, continues to be a topic of interest due to their wide spectrum of pharmacological activities . Further studies could focus on exploring its potential applications in medicine and other fields.

properties

IUPAC Name

1,3-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHAKBXWZLDNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470695
Record name 6-Benzoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazol-6-ol

CAS RN

106050-81-1
Record name 6-Benzoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Aminoresorcinol hydrochloride (3.0 g, 18.5 mM), triethylorthoformate (9.1 g, 61.4 mM), and pyridinium-p-toluenesulfonate (PPTS, 250 mg, 1.0 mM) were refluxed in xylenes (200 mL) for about 18 hours. The reaction mixture was concentrated and the residue dissolved in ethyl acetate (200 mL) and washed with H2O (3×150 mL). The combined aqueous layer was back extracted with ethyl acetate (200 mL) and the combined organic layer was dried over MgSO4. Filtration and concentration provided an oil that was filtered through a silica gel column eluted with 1% methanol/methylene chloride to provide a brown solid, 1.66 g; m.p., 118-121° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
EI Khizhan, AI Khizhan, AN Nikolaevskii… - Russian Journal of …, 2011 - Springer
Antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol in radical chain oxidation of organic compounds with molecular oxygen was studied. Antiradical activity in the reaction with stable …
Number of citations: 3 link.springer.com
E Abdelghani, A Abd El-Aal, W Shehab… - Synthesis, 2003 - thieme-connect.com
Anodic oxidation of 7-hydroxycoumarin derivatives 1a-f in anhyd acetonitrile-lithium perchlorate at constant potential between 1.70-1.80 V (vs. Ag/10-2 M Ag+) using an undivided cell …
Number of citations: 3 www.thieme-connect.com
A Avdeenko, S Konovalova… - Russian Journal of …, 2011 - search.ebscohost.com
Halogenation of N-Substituted p-Quinone Monoimines and p-Quinone Monooxime Ethers: XIII.* Specificity of Bromination of N-Acet Page 1 ISSN 1070-4280, Russian Journal of …
Number of citations: 3 search.ebscohost.com
AM Bernard, MG Cabiddu, S De Montis, R Mura… - Bioorganic & medicinal …, 2014 - Elsevier
The human common cold, which is a benign disease caused by the Rhinoviruses, generally receives palliative symptomatic treatments, since no specific therapy against any of these …
Number of citations: 11 www.sciencedirect.com
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
New diphenolic azoles as highly selective estrogen receptor-β agonists are reported. The more potent and selective analogues of these series have comparable binding affinities for …
Number of citations: 309 pubs.acs.org
D Ainge, JEM Booker, N Pedge, R Sinclair… - … Process Research & …, 2010 - ACS Publications
The optimisation and scale up of a manufacturing route to a key intermediate, acetic acid 4-acetylamino-3-(2-methyl-oxiranylmethoxy)phenyl ester (2), utilising a S N Ar coupling, the …
Number of citations: 8 pubs.acs.org
GK Reen, A Kumar, P Sharma - Medicinal Chemistry Research, 2017 - Springer
Increasing resistance to antibiotics is a major problem worldwide and stimulates the development of new bacterial inhibitors. Series of oxazolo[4,5-b]pyridine synthesized in our lab was …
Number of citations: 15 link.springer.com
F Ghrifi, L Allam, L Wiame, A Ibrahimi - Journal of Computational …, 2019 - liebertpub.com
AXL is an important drug target for cancers. Two-dimensional quantitative structure–activity relationship (2D-QSAR) tests were performed to elucidate a relationship between molecular …
Number of citations: 3 www.liebertpub.com
PS Thilakasiri, RS Dmello, TL Nero, MW Parker… - Seminars in cancer …, 2021 - Elsevier
Drug repurposing is a valuable approach in delivering new cancer therapeutics rapidly into the clinic. Existing safety and patient tolerability data for drugs already in clinical use …
Number of citations: 64 www.sciencedirect.com
J Desaphy, D Rognan - Journal of Chemical Information and …, 2014 - ACS Publications
Bioisosteric replacement plays an important role in medicinal chemistry by keeping the biological activity of a molecule while changing either its core scaffold or substituents, thereby …
Number of citations: 25 pubs.acs.org

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